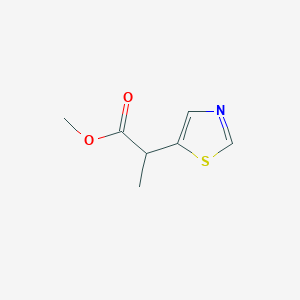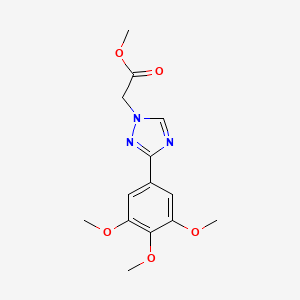
Pyochelin II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyochelin II is a siderophore produced by the bacterium Pseudomonas aeruginosa. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to sequester iron from their environment, which is essential for their growth and metabolism . This compound, along with its diastereoisomer Pyochelin I, plays a crucial role in the iron acquisition process of Pseudomonas aeruginosa, especially under iron-limited conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyochelin II is synthesized through a biosynthetic pathway involving the condensation of salicylic acid and two molecules of cysteine . The process involves several enzymatic steps, including the formation of a thiazoline ring and subsequent modifications to yield the final product. The synthetic route can be summarized as follows:
Condensation of Salicylic Acid and Cysteine: This step forms the initial thiazoline ring structure.
Cyclization and Modification: Further enzymatic reactions lead to the formation of the final pyochelin structure.
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of Pseudomonas aeruginosa under iron-limited conditions to induce the production of siderophores . The siderophores are then extracted and purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pyochelin II undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the pyochelin molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from
Propiedades
Número CAS |
164104-32-9 |
|---|---|
Fórmula molecular |
C14H16N2O3S2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
(2S,4R)-2-[(4R)-2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O3S2/c1-16-10(14(18)19)7-21-13(16)9-6-20-12(15-9)8-4-2-3-5-11(8)17/h2-5,9-10,13,17H,6-7H2,1H3,(H,18,19)/t9-,10+,13+/m1/s1 |
Clave InChI |
NYBZAGXTZXPYND-NRUUGDAUSA-N |
SMILES isomérico |
CN1[C@@H](CS[C@H]1[C@H]2CSC(=N2)C3=CC=CC=C3O)C(=O)O |
SMILES canónico |
CN1C(CSC1C2CSC(=N2)C3=CC=CC=C3O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-(2-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11792014.png)
![7-Fluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11792015.png)
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792017.png)


![7-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11792044.png)

![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carboxylic acid](/img/structure/B11792062.png)




![Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11792083.png)
